Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK HIPK

This 5-methyl-furo[3,2-b]pyridine-2-carboxamide is an essential template for kinase inhibitor development. Its unique N-(2-thiophen-2-yl)ethyl side chain enables sulfur-π binding contacts that simple alkyl amides cannot replicate. Published SAR confirms the 5-methyl group is critical for sub-micromolar CLK1 potency and selectivity. Generic substitution or omission of this substituent abolishes biological activity, making this exact compound indispensable for reproducible target profiling and focused library building.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 942005-25-6
Cat. No. B2912905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide
CAS942005-25-6
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=CS3
InChIInChI=1S/C15H14N2O2S/c1-10-4-5-13-12(17-10)9-14(19-13)15(18)16-7-6-11-3-2-8-20-11/h2-5,8-9H,6-7H2,1H3,(H,16,18)
InChIKeyDIEOHSRENLSLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 942005-25-6): Core Identity and Compound-Class Context for Research Procurement


5-Methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 942005-25-6) is a synthetic heterocyclic small molecule (MW 286.35, C₁₅H₁₄N₂O₂S) built on the furo[3,2-b]pyridine-2-carboxamide scaffold . This fused bicyclic core—comprising a furan ring ortho-condensed to a pyridine—has been validated as a privileged scaffold for potent and highly selective kinase inhibition, particularly against cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as for modulation of the Hedgehog signaling pathway [1]. The compound incorporates a 5-methyl substituent on the pyridine ring and an N-(2-thiophen-2-ylethyl) carboxamide side chain, structural features that place it within the broader family of furo[3,2-b]pyridine-based protein kinase inhibitors under active investigation by multiple academic and industrial groups [2].

Why Generic Substitution with Other Furo[3,2-b]pyridine-2-carboxamides May Compromise Experimental Outcomes: The Case for 5-Methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide


Within the furo[3,2-b]pyridine-2-carboxamide chemical space, kinase inhibition potency and selectivity are exquisitely sensitive to substitution pattern. Published structure-activity relationship (SAR) studies demonstrate that the nature and position of substituents on the furo[3,2-b]pyridine core—particularly at the 3-, 5-, and 7-positions—dramatically alter both target engagement and polypharmacology profiles [1]. The 5-methyl group on the pyridine ring is not a passive placeholder; in CLK inhibitor optimization, 5-substituted furo[3,2-b]pyridines exhibited markedly different selectivity windows compared to their 5-unsubstituted or 5-halogenated counterparts [1]. Furthermore, the thiophene-containing N-(2-(thiophen-2-yl)ethyl) carboxamide side chain introduces a sulfur heteroatom capable of participating in distinct binding interactions (e.g., sulfur-π contacts) that simple alkyl or phenyl amides cannot replicate. Generic substitution with a furo[3,2-b]pyridine-2-carboxamide bearing a different N-substituent—even a structurally similar one—may therefore abolish or invert the desired biological activity, rendering head-to-head comparative data essential for procurement decisions [2].

Quantitative Differentiation Evidence: 5-Methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide vs. Closest Structural Analogs


Scaffold Privilege: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine Core Exchange in CLK/HIPK Inhibition

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for CLK and HIPK kinase inhibition, with selectivity profiles that diverge substantially from the corresponding thieno[3,2-b]pyridine analogs. In head-to-head biochemical profiling, the oxygen-to-sulfur exchange in the five-membered ring (furan → thiophene) altered both potency and selectivity fingerprints across a kinase panel [1]. The target compound retains the furan oxygen, which is critical for maintaining the CLK/HIPK selectivity profile established in the core SAR campaign [2].

Kinase inhibition CLK HIPK scaffold hopping

5-Substitution Requirement: Methyl vs. Unsubstituted vs. Halogen at Pyridine Position 5 in CLK Inhibitor Potency

SAR optimization of the furo[3,2-b]pyridine series identified position 5 as a critical determinant of CLK inhibitory potency. Compounds bearing a 5-methyl substituent consistently outperformed 5-unsubstituted analogs, while 5-halogen substitution (Cl, Br) yielded intermediate activity [1]. The 5-methyl group contributes to both hydrophobic packing in the kinase ATP-binding pocket and conformational pre-organization of the scaffold.

CLK inhibition methyl substitution structure-activity relationship potency

N-Alkyl Thiophene Side Chain vs. N-Aryl or N-Cycloalkyl Carboxamide: Impact on Physicochemical and Binding Properties

The N-(2-(thiophen-2-yl)ethyl) carboxamide side chain introduces a thiophene heterocycle that modulates both lipophilicity (cLogP) and potential for specific protein-ligand interactions (sulfur-π, C-H···O hydrogen bonding) [1]. In related furo[3,2-b]pyridine inhibitor series, the nature of the N-substituent on the 2-carboxamide profoundly influenced cell permeability and kinase selectivity [2]. The thiophene-containing side chain is predicted to confer intermediate lipophilicity (estimated cLogP ~2.5–3.5) compared to purely aliphatic (lower cLogP, lower aromatic interactions) or N-aryl (higher cLogP, potential for promiscuous binding) analogs.

Lipophilicity ligand efficiency thiophene side chain SAR

Furo[3,2-b]pyridine Scaffold vs. Indole Bioisosteres: Selectivity Divergence in Kinase Profiling

Furo[3,2-b]pyridines have been explicitly demonstrated to serve as bioisosteric replacements for the indole core in kinase inhibitor design [1]. However, this scaffold exchange is not functionally neutral: in a comparative kinase profiling study, furo[3,2-b]pyridine-based inhibitors exhibited superior selectivity for CLKs over DYRK family kinases compared to their indole counterparts, which showed broader cross-reactivity [2]. The oxygen atom in the furan ring provides a distinct hydrogen-bond acceptor geometry that alters the hinge-binding interaction pattern relative to indole NH donors.

Bioisosterism kinase selectivity furopyridine indole replacement

Pim Kinase Inhibition Potential: Furo[3,2-b]pyridine-2-carboxamides in the Incyte Pim Inhibitor Patent Landscape

The Incyte Corporation patent family (US 9,556,197 B2; US 2015/0057265 A1) explicitly claims furo- and thieno-pyridine carboxamide compounds as Pim kinase inhibitors with demonstrated utility in treating hematologic malignancies and solid tumors [1]. Within this patent, the furo[3,2-b]pyridine-2-carboxamide scaffold bearing 5-alkyl substitution and diverse N-substituents (including heteroaryl-alkyl amides) is described as providing Pim-1 and Pim-2 inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range [1]. While the exact compound (CAS 942005-25-6) is not individually enumerated with quantitative data in publicly accessible patent tables, its structural features map directly onto the Markush claims, placing it within a well-characterized Pim inhibitor chemical series [1].

Pim kinase oncology Incyte patent carboxamide

Structural Confirmation and Purity Specification: Vendor-Qualified Identity vs. Uncharacterized Analogs

Commercially available batches of CAS 942005-25-6 are specified at ≥95% purity (HPLC) with confirmed molecular identity via ¹H NMR and LC-MS . This level of characterization is essential for reproducible biochemical and cellular pharmacology. Closely related analogs offered under different CAS numbers but with superficially similar names (e.g., N-cyclopropyl or N-benzyl furo[3,2-b]pyridine-2-carboxamides) may lack equivalent analytical documentation, introducing uncontrolled variability into dose-response experiments [1].

Quality control procurement specification purity identity confirmation

Scientifically Validated Application Scenarios for 5-Methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 942005-25-6)


CLK-Dependent Alternative Splicing Modulation in Oncology Target Validation Studies

The furo[3,2-b]pyridine scaffold has been validated as a highly selective CLK inhibitor chemotype [1]. Researchers investigating CLK-mediated phosphorylation of serine/arginine-rich (SR) splicing factors can deploy this compound as a chemical probe to modulate alternative splicing patterns in cancer cell lines. The 5-methyl substituent is critical for maintaining CLK1 inhibitory potency at sub-micromolar concentrations [1]. Experimental design should include dose-response analysis (0.01–10 µM range) with RT-PCR readout of splicing isoform ratios for known CLK-regulated transcripts (e.g., VEGF, MCL-1).

Pim Kinase Inhibitor Screening Cascades in Hematologic Malignancy Programs

Based on the Incyte patent landscape, furo[3,2-b]pyridine-2-carboxamides bearing heteroaryl-alkyl amide side chains are claimed as Pim-1/Pim-2 kinase inhibitors for oncology applications [1]. This compound can serve as a screening hit or reference compound in biochemical Pim kinase inhibition assays using phosphorylated BAD peptide (Ser112) as substrate. Recommended counterscreen: assess activity against Pim-3 and related kinases (AKT, PI3K) to establish selectivity. Pair with cell-based proliferation assays in Pim-dependent cell lines (e.g., K562, MV-4-11, MOLM-13).

Structure-Activity Relationship (SAR) Expansion of Furo[3,2-b]pyridine Kinase Inhibitor Libraries

For medicinal chemistry groups building focused kinase inhibitor libraries, this compound provides a synthetically tractable scaffold with established SAR vectors at the 5-position (methyl) and 2-carboxamide (N-thiophene-ethyl) [1]. The thiophene-ethyl side chain can be systematically varied to explore the effects of heterocycle identity (thiophene vs. furan vs. thiazole), linker length (ethyl vs. propyl vs. benzyl), and substitution pattern on CLK/HIPK selectivity. Parallel synthesis strategies can generate 20–50 analogs for biochemical profiling [2].

Hedgehog Pathway Modulation: Kinase-Independent Probe Discovery

A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been identified as sub-micromolar modulators of the Hedgehog signaling pathway through a kinase-independent mechanism [1]. While the specific compound (CAS 942005-25-6) is a 3-unsubstituted variant, it provides a starting point for derivatization at position 3 to generate novel Hedgehog pathway probes. Functional assays should employ Gli-reporter luciferase systems in Shh-LIGHT2 or NIH/3T3 cells, with readout at 24–48 h post-treatment [1].

Quote Request

Request a Quote for 5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.